molecular formula C16H18N2O6S B569373 Penicillin V β-Sulfoxide-d3 CAS No. 148680-07-3

Penicillin V β-Sulfoxide-d3

Cat. No.: B569373
CAS No.: 148680-07-3
M. Wt: 369.406
InChI Key: DNPOVSLJNLLGMA-AERZYDOTSA-N
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Description

Penicillin V β-Sulfoxide-d3 is a stable isotope-labeled compound derived from Penicillin V. It is characterized by the presence of deuterium atoms, which replace specific hydrogen atoms in the molecule. This compound is primarily used in scientific research for tracing and studying metabolic pathways due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin V β-Sulfoxide-d3 can be synthesized through the oxidation of Penicillin V. The process involves the use of a two-phase mixture of dichloromethane and aqueous hydrogen peroxide. This method does not require the addition of acids or metallic catalysts, making it a straightforward and efficient process .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research applications.

Chemical Reactions Analysis

Types of Reactions: Penicillin V β-Sulfoxide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research purposes.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in a dichloromethane and aqueous mixture.

    Reduction: Common reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles can be used to substitute specific functional groups in the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides, while reduction can yield sulfides.

Scientific Research Applications

Penicillin V β-Sulfoxide-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: Employed in metabolic studies to trace the pathways of penicillin derivatives in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of penicillin compounds.

    Industry: Applied in the development of new antibiotics and the study of antibiotic resistance mechanisms.

Mechanism of Action

Penicillin V β-Sulfoxide-d3 exerts its effects by inhibiting the biosynthesis of bacterial cell wall mucopeptide. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, disrupting the third and last stage of bacterial cell wall synthesis. This action leads to the weakening of the cell wall and ultimately causes bacterial cell lysis .

Comparison with Similar Compounds

Penicillin V β-Sulfoxide-d3 is unique due to its stable isotope labeling, which makes it particularly useful for tracing and studying metabolic pathways. Similar compounds include:

This compound stands out due to its specific applications in research, particularly in studies involving stable isotope labeling.

Properties

CAS No.

148680-07-3

Molecular Formula

C16H18N2O6S

Molecular Weight

369.406

IUPAC Name

(2S,3S,4S,5R,6R)-3-methyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-3-(trideuteriomethyl)-4$l^{4}

InChI

InChI=1S/C16H18N2O6S/c1-16(2)12(15(21)22)18-13(20)11(14(18)25(16)23)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-,25-/m1/s1/i1D3/t11-,12+,14-,16-,25-

InChI Key

DNPOVSLJNLLGMA-AERZYDOTSA-N

SMILES

CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C

Synonyms

6-Phenoxyacetamidopenicillinic Acid-d3 1β-Oxide;  Penicillin-d3 V S-Oxide;  _x000B_[2S-(2α,4β,5α,6β)]-3,3-Dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d3 4-Oxide;  (2S,4S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxyac

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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